molecular formula C38H43N3O4S B607447 Fiboflapon CAS No. 936350-00-4

Fiboflapon

Cat. No. B607447
M. Wt: 637.839
InChI Key: DFQGDHBGRSTTHX-UHFFFAOYSA-N
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Description

Fiboflapon is a phenylpyridine . It is a potent and orally bioavailable 5-lipoxygenase-activating protein (FLAP) inhibitor . Its molecular formula is C38H43N3O4S .


Molecular Structure Analysis

The molecular structure of Fiboflapon is represented by the formula C38H43N3O4S . Its IUPAC name is 3-[3-tert-butylsulfanyl-1-[[4-(6-ethoxypyridin-3-yl)phenyl]methyl]-5-[(5-methylpyridin-2-yl)methoxy]indol-2-yl]-2,2-dimethylpropanoic acid .

Scientific Research Applications

  • Gene Therapy for Cystic Fibrosis : A study by McLachlan et al. (1996) explored the use of cationic liposomes to deliver the cystic fibrosis transmembrane conductance regulator gene. They tested a new formulation, pCMV-CFTR-DOTAP, which showed effectiveness in correcting the electrophysiological deficit in the trachea of CF mutant mice.

  • Neurobiological Paradigm and Translational Implications of Placebo Effects : Benedetti (2014) discussed the advancements in the science of placebo, emphasizing its neurobiological aspects and translational implications in clinical trial design and medical practice Benedetti (2014).

  • Clinical Trials in Genetic and Orphan Diseases : Goss et al. (2002) reviewed the Cystic Fibrosis Therapeutics Development Network, a clinical trials network for genetic and orphan diseases, highlighting the success of this network in conducting clinical trials Goss et al. (2002).

  • Immunology Research at Feinstein Institute for Medical Research (FIMR) : Diamond and Santiago-Schwarz (2015) provided an overview of immunology research at FIMR, including the development of small molecule inhibitors and electrical nerve stimulators for autoimmune and autoinflammatory diseases Diamond & Santiago-Schwarz (2015).

  • Chemopreventive Agent from Ficus religiosa : Syahputra et al. (2022) conducted in silico docking studies on phytosterol compounds from Ficus religiosa, demonstrating their potential as chemopreventive agents to promote antioxidant gene activity Syahputra et al. (2022).

  • Biofloc Technology in Aquaculture : Long et al. (2015) investigated the effects of biofloc technology on genetically improved farmed tilapia, focusing on growth, digestive enzyme activity, hematology, and immune response Long et al. (2015).

  • Adenovirus-mediated Transfer of the CFTR Gene : Simon et al. (1993) explored the transfer of the CFTR gene into the lungs of baboons using recombinant adenovirus vectors, assessing the potential adverse effects and gene expression Simon et al. (1993).

properties

IUPAC Name

3-[3-tert-butylsulfanyl-1-[[4-(6-ethoxypyridin-3-yl)phenyl]methyl]-5-[(5-methylpyridin-2-yl)methoxy]indol-2-yl]-2,2-dimethylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C38H43N3O4S/c1-8-44-34-18-14-28(22-40-34)27-12-10-26(11-13-27)23-41-32-17-16-30(45-24-29-15-9-25(2)21-39-29)19-31(32)35(46-37(3,4)5)33(41)20-38(6,7)36(42)43/h9-19,21-22H,8,20,23-24H2,1-7H3,(H,42,43)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFQGDHBGRSTTHX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=NC=C(C=C1)C2=CC=C(C=C2)CN3C4=C(C=C(C=C4)OCC5=NC=C(C=C5)C)C(=C3CC(C)(C)C(=O)O)SC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C38H43N3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20239496
Record name Fiboflapon
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20239496
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

637.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

FLAP (5-Lipoxygenase Activating Protein) is a key component early in the leukotriene pathway, a complex signaling process that exerts control over biological processes, such as inflammation and immunity. Excessive production of leukotrienes exacerbates inflammatory diseases, such as asthma; the FLAP gene has also been linked to a significant increase in the risk of myocardial infarction and stroke. AM803 binds to FLAP, inhibiting the synthesis of leukotrienes that cause inflammation. [Amira Pharmaceuticals Website]
Record name Fiboflapon
Source DrugBank
URL https://www.drugbank.ca/drugs/DB06346
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Product Name

Fiboflapon

CAS RN

936350-00-4
Record name Fiboflapon [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0936350004
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Fiboflapon
Source DrugBank
URL https://www.drugbank.ca/drugs/DB06346
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Fiboflapon
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20239496
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(3-[(1,1-dimethylethyl)thio]-1-({4-[6-(ethyloxy)-3-pyridinyl]phenyl}methyl)-5-{[(5-methyl-2-pyridinyl)methyl]oxy}-1H-indol-2-yl)-2,2-dimethylpropanoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name FIBOFLAPON
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y1NA96IX3T
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Citations

For This Compound
31
Citations
P Dahlke, LK Peltner, PM Jordan… - Frontiers in …, 2023 - ncbi.nlm.nih.gov
… for the indole-based fiboflapon and quiflapon that markedly increased 12-HETE and 12-HEPE levels. More detailed analysis of the effects of MK886, fiboflapon, quiflapon, and BRP-201 …
Number of citations: 1 www.ncbi.nlm.nih.gov
O Werz, P Dahlke, LK Peltner, PM Jordan - Frontiers in Pharmacology - frontiersin.org
… fiboflapon and quiflapon that markedly increased 12HETE and 12-HEPE levels. More detailed analysis of the effects of MK886, fiboflapon, … pronounced, with fiboflapon and veliflapon …
Number of citations: 0 www.frontiersin.org
ZT Gür, B Çalışkan, UI Garscha, A Olgaç… - European Journal of …, 2018 - Elsevier
Leukotrienes (LTs) and prostaglandin (PG)E 2 are enzymatically produced from arachidonic acid and represent highly bioactive lipid mediators with pro-inflammatory functions. Here, …
Number of citations: 22 www.sciencedirect.com
T Yu, ZZ Shi, MZ Zhang, S You, C Deng - Tetrahedron, 2023 - Elsevier
… For example, the AZD-1981 is a selective CRTh2 (DP2) receptor antagonist [7]; Fiboflapon and MK-886 are the potent bioavailable 5-lipoxygenase-activating protein (FLAP) inhibitor [8]; …
Number of citations: 0 www.sciencedirect.com
C Qiu, J Chen, H Huang, Z Lin, Y Zhang, C Liao… - Gland …, 2022 - ncbi.nlm.nih.gov
… the PPI networks and identified one extant drug, fiboflapon, that targets the ALOX5AP gene. … is targeted by one existing candidate drug, fiboflapon. Fiboflapon is a 5-lipoxygenase-…
Number of citations: 5 www.ncbi.nlm.nih.gov
T Gürses, A Olğaç, U Garscha, TG Maz, NB Bal… - Bioorganic …, 2021 - Elsevier
Microsomal prostaglandin E 2 synthase-1 (mPGES-1), 5-lipoxygenase (5-LO) and 5- lipoxygenase-activating protein (FLAP) are key for biosynthesis of proinflammatory lipid mediators …
Number of citations: 6 www.sciencedirect.com
A Olgac, A Carotti, C Kretzer, S Zergiebel… - Journal of Chemical …, 2020 - ACS Publications
Leukotrienes (LTs) are proinflammatory mediators derived from arachidonic acid (AA), which play significant roles in inflammatory diseases. The 5-lipoxygenase-activating protein (FLAP…
Number of citations: 9 pubs.acs.org
A Olğaç, İ Çapan, P Dahlke, PM Jordan, O Werz… - ACS …, 2023 - ACS Publications
5-Lipoxygenase-activating protein (FLAP) is a regulator of cellular leukotriene biosynthesis, which governs the transfer of arachidonic acid (AA) to 5-lipoxygenase for efficient …
Number of citations: 0 pubs.acs.org
C Hu, S Ma - Medchemcomm, 2018 - pubs.rsc.org
… Fiboflapon is now in phase II clinical study for the treatment of asthma, jointly developed by Bristol-Myers Squibb and GlaxoSmithKline. In FLAP binding test and human whole blood test…
Number of citations: 55 pubs.rsc.org
JZ Haeggström, ME Newcomer - Annual review of …, 2023 - annualreviews.org
… Thus, novel FLAP inhibitors with drug-like properties such as fiboflapon (AM803/GSK2190915) and BI665915 have been developed and reported to be at various stages of preclinical …
Number of citations: 7 www.annualreviews.org

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